molecular formula C21H14O2 B155778 3,4-Diphenylisochromen-1-one CAS No. 1684-07-7

3,4-Diphenylisochromen-1-one

Cat. No. B155778
CAS RN: 1684-07-7
M. Wt: 298.3 g/mol
InChI Key: QBEHFSAHUYZGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Diphenylisochromen-1-one, also known as Dicoumarol, is a naturally occurring compound that has been extensively studied for its biochemical and physiological effects. It is a derivative of coumarin, a compound found in many plants, and has been used in the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 3,4-Diphenylisochromen-1-one is complex and not fully understood. It is known to inhibit the activity of vitamin K epoxide reductase, an enzyme involved in the production of blood clotting factors. This inhibition leads to an anticoagulant effect, making it useful in the treatment of thrombosis.
Biochemical and Physiological Effects:
3,4-Diphenylisochromen-1-one has a number of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, making it useful in the treatment of various diseases such as cancer and inflammation. It has also been shown to have an anticoagulant effect, making it useful in the treatment of thrombosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-Diphenylisochromen-1-one in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one limitation is its potential toxicity, which can be a concern when working with high concentrations of the compound.

Future Directions

There are a number of future directions for the study of 3,4-Diphenylisochromen-1-one. One area of interest is its potential use in the treatment of cancer. It has been shown to have anticancer properties, and further research may lead to the development of new cancer treatments. Another area of interest is its potential use in the treatment of inflammation. It has been shown to have anti-inflammatory properties, and further research may lead to the development of new anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of 3,4-Diphenylisochromen-1-one and its potential therapeutic uses.
Conclusion:
3,4-Diphenylisochromen-1-one is a compound that has been extensively studied for its biochemical and physiological effects. It has a number of potential therapeutic uses, including the treatment of cancer, thrombosis, and inflammation. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

3,4-Diphenylisochromen-1-one can be synthesized using a variety of methods. The most common method involves the reaction of salicylaldehyde and benzaldehyde in the presence of a base such as sodium hydroxide. The reaction yields 3,4-Diphenylisochromen-1-one with a high yield and purity.

Scientific Research Applications

3,4-Diphenylisochromen-1-one has been extensively studied for its scientific research application. It has been used as a tool to study the mechanism of action of various enzymes and proteins. It has also been used in the development of new drugs for the treatment of various diseases such as cancer, thrombosis, and inflammation.

properties

CAS RN

1684-07-7

Product Name

3,4-Diphenylisochromen-1-one

Molecular Formula

C21H14O2

Molecular Weight

298.3 g/mol

IUPAC Name

3,4-diphenylisochromen-1-one

InChI

InChI=1S/C21H14O2/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(23-21)16-11-5-2-6-12-16/h1-14H

InChI Key

QBEHFSAHUYZGNQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C4=CC=CC=C4

Other CAS RN

1684-07-7

synonyms

3,4-diphenylisochromen-1-one

Origin of Product

United States

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